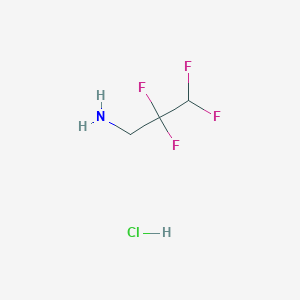

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of intermediates such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which is an essential precursor for the synthesis of tetrafluoropropene . The base-promoted reaction of O-, N-, and S-nucleophiles with HCFO-1233xf has been described, providing access to various β-substituted-trifluoromethyl-ethenes under mild conditions . This suggests that a similar approach could potentially be used for synthesizing 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride by choosing appropriate nucleophiles and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, as demonstrated by the crystal structures of two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . These structures were determined by single-crystal X-ray diffraction, which is a common technique for elucidating the molecular structure of such compounds. The detailed structural parameters provided for these compounds highlight the importance of accurate molecular characterization in understanding the properties of fluorinated amines.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. For instance, the reaction of amino acids with tetrafluoropropionyl anhydride leads to the synthesis of N-2,2,3,3-tetrafluoropropionyl-amino acids, although racemization can occur during this process . This indicates that 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride could also participate in reactions with other organic molecules, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the reactivity, stability, and solubility of the molecules. For example, the reaction between a perfluorinated olefin and amines or alcohols can lead to various addition products or amides, depending on the reaction conditions . This suggests that 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride would also exhibit unique properties due to its fluorinated structure, which could be explored for applications in different fields such as pharmaceuticals or materials science.

Aplicaciones Científicas De Investigación

Biotransformation and Metabolism

Research has explored the biotransformation of related fluorinated compounds, which provides insights into how such chemicals might be metabolized in biological systems. For instance, the study of the biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a compound closely related to 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride, has shown that it undergoes a typical biotransformation reaction for haloolefins, possibly involving cytochrome P450 2E1-catalyzed formation of a tetrafluoroepoxypropane, followed by glutathione conjugation or hydrolytic ring opening (Schuster et al., 2008).

Synthesis Applications

The chemical has been utilized as a building block in organic synthesis, demonstrating its utility in creating complex molecules. A study highlighted its use in the synthesis of enol ethers and vinyl sulfides, emphasizing its role as an inexpensive and readily available fluorinated building block due to its growing use as a low global warming potential refrigerant (Murray et al., 2019).

Environmental Impact

Considerable research has been devoted to understanding the environmental fate of fluorinated compounds, including their degradation and potential effects on ecosystems. One study on the environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf) found it to be recalcitrant to microbial (co)metabolism, indicating a potential for persistence in the environment, though it is not inert and may undergo biomolecule-mediated transformation in low redox environments (Im et al., 2014).

Novel Material Synthesis

There is also interest in the synthesis and characterization of materials utilizing fluorinated compounds for their unique properties. For example, the synthesis and rapid characterization of amine-functionalized silica demonstrate the broad applicability of fluorinated amines in creating materials with specific surface functionalities for use in a variety of applications (Soto-Cantu et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALAKNVRDOVOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612134 | |

| Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride | |

CAS RN |

663-65-0 | |

| Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)